TAS0728

Übersicht

Beschreibung

TAS0728 ist ein neuartiger, kleinmolekularer, kovalent bindender Kinaseinhibitor, der selektiv auf den humanen epidermalen Wachstumsfaktorrezeptor 2 (HER2) abzielt. HER2 ist ein Mitglied der ERBB-Familie von Rezeptor-Tyrosinkinasen, zu der der epidermale Wachstumsfaktorrezeptor, HER2, HER3 und HER4 gehören. Genetische Abnormalitäten in HER2 wurden in verschiedenen Krebsarten berichtet, was es zu einem vielversprechenden therapeutischen Ziel macht .

Herstellungsmethoden

Die Synthese von this compound beinhaltet die kovalente Bindung der Verbindung an die HER2-Kinase am Cystein 805. Die spezifischen Synthesewege und Reaktionsbedingungen für this compound sind proprietär und wurden in der Öffentlichkeit nicht vollständig offengelegt. Es ist bekannt, dass this compound als oraler, kovalent bindender Inhibitor hergestellt wird . Industrielle Produktionsmethoden für this compound würden wahrscheinlich großtechnische Synthese- und Reinigungsprozesse umfassen, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

TAS0728 hat in präklinischen Modellen eine potente Antitumoraktivität gezeigt, insbesondere in HER2-amplifizierten Tumormodellen. Es war sowohl als Einzelwirkstoff als auch in Kombination mit HER2-gerichteten Antikörpern wirksam. Die Verbindung hat die Fähigkeit gezeigt, Tumorregression in Maus-Xenograft-Modellen mit HER2-signalabhängigen Tumoren zu induzieren und einen Überlebensvorteil ohne erkennbare Toxizität in einem Peritonealdissemination-Mausmodell mit HER2-gesteuerten Krebszellen gezeigt . This compound wird derzeit in klinischen Studien auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von HER2-aktivierten Krebserkrankungen untersucht .

Wirkmechanismus

This compound entfaltet seine Wirkung durch kovalente Bindung an die HER2-Kinase am Cystein 805, wodurch deren Kinaseaktivität selektiv gehemmt wird. Diese Hemmung wird nicht durch hohe Adenosintriphosphatkonzentrationen beeinflusst. Die Verbindung hemmt stark die Phosphorylierung von mutiertem und wildtypischem HER2 sowie HER3 und nachgeschalteten Effektoren. Dies führt zur Induktion von Apoptose in HER2-amplifizierten Brustkrebszellen und Tumorgewebe . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die HER2- und HER3-Signalwege, die mit verstärkten Überlebens- und Zellwachstumssignalen in Krebszellen verbunden sind .

Biochemische Analyse

Biochemical Properties

TAS0728 has high specificity for HER2 over wild-type EGFR . It potently inhibits the phosphorylation of mutated HER2 and wild-type HER2 . Once this compound binds to HER2 kinase, the inhibitory activity is not affected by a high ATP concentration .

Cellular Effects

This compound exhibits robust and sustained inhibition of the phosphorylation of HER2, HER3, and downstream effectors . This leads to the induction of apoptosis in HER2-amplified breast cancer cells and in tumor tissues of a xenograft model .

Molecular Mechanism

The molecular mechanism of this compound involves covalent binding to HER2 at C805, which selectively inhibits its kinase activity . This binding is not affected by high ATP concentrations, indicating a strong and stable interaction .

Temporal Effects in Laboratory Settings

This compound has shown potent antitumor activity in preclinical models . It induced tumor regression in mouse xenograft models bearing HER2 signal-dependent tumors and exhibited a survival benefit without any evident toxicity .

Dosage Effects in Animal Models

It has been shown to induce tumor regression in mouse xenograft models bearing HER2 signal-dependent tumors .

Metabolic Pathways

It is known to inhibit the kinase activity of HER2, a key player in several metabolic pathways .

Transport and Distribution

Given its mechanism of action, it is likely that it interacts with transporters or binding proteins that modulate the localization or accumulation of HER2 .

Subcellular Localization

Given its target, it is likely that it localizes to areas where HER2 is present .

Vorbereitungsmethoden

The synthesis of TAS0728 involves the covalent binding of the compound to the HER2 kinase at cysteine 805. The specific synthetic routes and reaction conditions for this compound are proprietary and have not been fully disclosed in the public domain. it is known that this compound is prepared as an oral covalent binding inhibitor . Industrial production methods for this compound would likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.

Analyse Chemischer Reaktionen

TAS0728 geht kovalente Bindungsreaktionen mit der HER2-Kinase ein. Diese Bindung ist hochspezifisch und wird nicht durch hohe Adenosintriphosphatkonzentrationen beeinflusst. Die Verbindung zeigt eine robuste und nachhaltige Hemmung der Phosphorylierung von HER2, HER3 und nachgeschalteten Effektoren, was zu Apoptose in HER2-amplifizierten Brustkrebszellen führt . Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist der this compound-HER2-Komplex, der die Kinaseaktivität von HER2 hemmt.

Wirkmechanismus

TAS0728 exerts its effects by covalently binding to the HER2 kinase at cysteine 805, selectively inhibiting its kinase activity. This inhibition is not affected by high adenosine triphosphate concentrations. The compound potently inhibits the phosphorylation of mutated and wild-type HER2, as well as HER3 and downstream effectors. This leads to the induction of apoptosis in HER2-amplified breast cancer cells and tumor tissues . The molecular targets and pathways involved include the HER2 and HER3 signaling pathways, which are associated with enhanced survival and cell growth signals in cancer cells .

Vergleich Mit ähnlichen Verbindungen

TAS0728 ist einzigartig in seinem kovalenten Bindungsmechanismus und seiner hohen Spezifität für HER2 gegenüber dem wildtypischen epidermalen Wachstumsfaktorrezeptor. Ähnliche Verbindungen umfassen Lapatinib, Afatinib und Neratinib, die zu verschiedenen chemischen Klassen wie Chinazolin und Cyanochinazolin gehören . Im Gegensatz zu diesen Verbindungen hat this compound in präklinischen Modellen eine verbesserte Wirksamkeit und Spezifität gezeigt, was es zu einer vielversprechenden therapeutischen Option für HER2-aktivierte Krebserkrankungen macht .

Eigenschaften

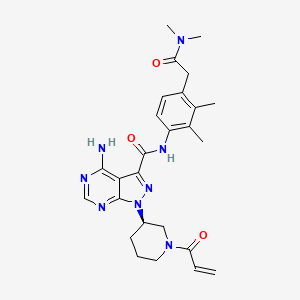

IUPAC Name |

4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)34-25-22(24(27)28-14-29-25)23(31-34)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCIICHPRAAMGK-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)[C@@H]4CCCN(C4)C(=O)C=C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

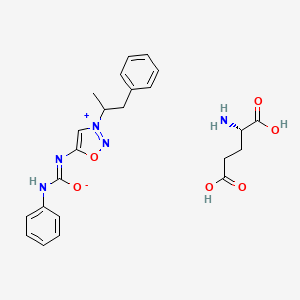

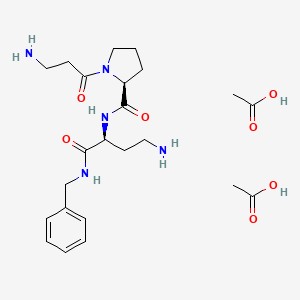

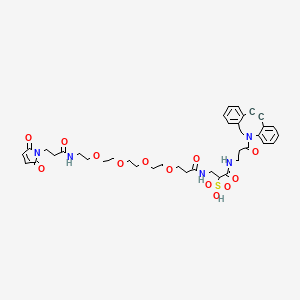

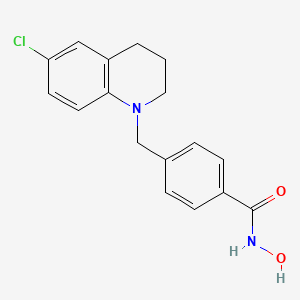

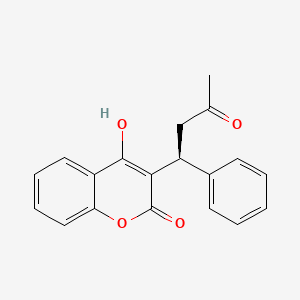

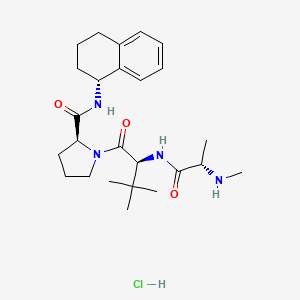

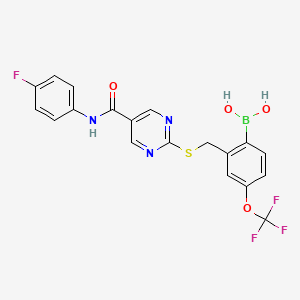

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)

![(R*,S*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B611077.png)

![2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole](/img/structure/B611079.png)

![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)